Iotroxic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

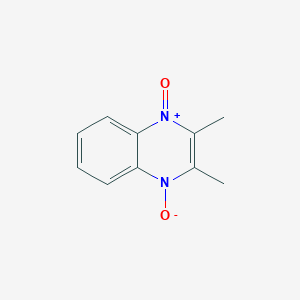

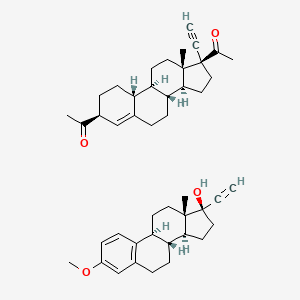

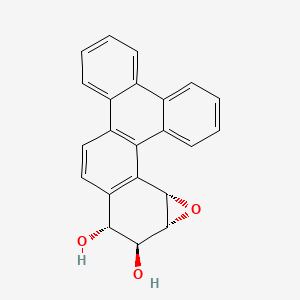

Iotroxic acid is an organic molecular entity.

Iotroxic acid is a contrast medium molecule.

Aplicaciones Científicas De Investigación

Formation of Toxic Iodinated Disinfection By-products

Iotroxic acid, an iodinated X-ray contrast media (ICM), contributes to the formation of iodo-trihalomethane (iodo-THM) and iodo-acid disinfection byproducts (DBPs) in water treatment processes. These byproducts, derived from the interaction of ICMs like iotroxic acid with chlorine and monochloramine in water, are highly genotoxic and cytotoxic in mammalian cells. The presence of ICMs like iotroxic acid in water sources, due to their elimination through urine and feces, leads to elevated concentrations in rivers and streams, posing potential environmental and health risks (Duirk et al., 2011).

Environmental and Health Implications

Iodoacetic acid (IAA), a byproduct formed from iotroxic acid in water treatment, demonstrates significant reproductive and developmental toxicity. Studies on IAA have indicated its potential as an endocrine disruptor, highlighting concerns regarding its impact on reproductive health and development in mammals (Long et al., 2021).

Molecular Insights and Toxicity Evaluation

Mammalian cell toxicity studies on iodinated disinfection byproducts, including those from iotroxic acid, reveal their genotoxic and cytotoxic nature. The research underscores the enhanced mammalian cell cytotoxicity and genotoxicity of compounds containing an iodo-group, like iotroxic acid, compared to their brominated and chlorinated analogues (Richardson et al., 2008).

Biodegradable Elastomers and Drug-Releasing Capabilities

Innovative research on biodegradable polyester elastomers, potentially derived from compounds like iotroxic acid, explores their biocompatibility and potential applications in tissue engineering and bioimaging. This research opens new avenues for the application of iotroxic acid derivatives in medical and pharmacological industries (Serrano et al., 2011).

Renal Toxicity and Radiocontrast Agents

Studies on ioxitalamate, a derivative of iotroxic acid, show its role in inducing renal toxicity and the potential of compounds like resveratrol in alleviating such effects. This research highlights the need for understanding and mitigating the adverse effects of iotroxic acid derivatives in clinical settings (Huang et al., 2015).

Propiedades

Número CAS |

51022-74-3 |

|---|---|

Nombre del producto |

Iotroxic acid |

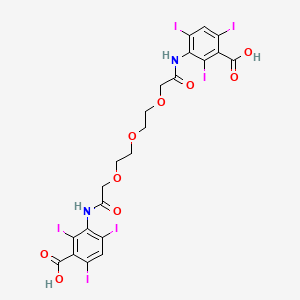

Fórmula molecular |

C22H18I6N2O9 |

Peso molecular |

1215.8 g/mol |

Nombre IUPAC |

3-[[2-[2-[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid |

InChI |

InChI=1S/C22H18I6N2O9/c23-9-5-11(25)19(17(27)15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-12(26)6-10(24)16(18(20)28)22(35)36/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36) |

Clave InChI |

JXMIBUGMYLQZGO-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

SMILES canónico |

C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Otros números CAS |

51022-74-3 |

Sinónimos |

iotroxic acid iotroxic acid, calcium salt iotroxic acid, magnesium salt iotroxinate SH 213 AB |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-7,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B1212838.png)